molecular formula C14H11FO3 B1467779 3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde CAS No. 927911-31-7

3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde

Cat. No.: B1467779
CAS No.: 927911-31-7
M. Wt: 246.23 g/mol
InChI Key: QAHGUHISNCAZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-14-4-2-1-3-11(14)9-18-13-6-10(8-16)5-12(17)7-13/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHGUHISNCAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC(=C2)O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a clean, dry 1L flask were added 3,5-dihydroxy benzaldehyde (10 g, 70.9 mmole, 1 eq) and anhydrous DMF (70.9 mL). The mixture was cooled to −70° C. in dry ice/acetone bath while stirring under nitrogen gas. A solution of 1 M tert-butoxide in tert-butanol (70.9 mL) was slowly added drop-wise over 30 min. to the solution while the mixture was allowed to warm to −30° C. The mixture was stirred for ten minutes, then 2-fluorobenzylbromide (13.7 g, 70.9 mmole, 1 eq) was added over 10 min at −30° C. The mixture was stirred at −10° C. for one hour prior to warming to room temperature. The mixture was quenched with 200 mL of saturated ammonium chloride solution. This is an exothermic reaction and the mixture warmed to 45° C. The mixture was filtered by suction onto a 150 mL coarse fritted buchner funnel. The filtrate was added to the material on the funnel. The solid is dried and is a tan to off-white solid (13.0 g, 74.4% yield) of a 1:1 mixture of desired mono-adduct (217a) to undesired bis-adduct (217b). Recrystallization of this material from 1-butanol yields clean product (217a) in the filtrate. Alternatively, flash chromatography can be used to obtain pure product. A white solid (5.2 g, 30% overall yield), was obtained of the desired product (217a). 1H NMR (400 MHz, CDCl3) δ ppm 10.04 (s, 1H), 9.87 (s, 1H), 7.56 (dt, 1H, J=2, 8 Hz), 7.41 (m, 1H), 7.25 (dq, 2H, J=2,8 Hz), 7.04 (dd, 1H, J=1.1, 2.4 Hz), 6.92 (dd, 1H, J=1.1, 2.4 Hz), 6.72 (t, 1H, J=2.3 Hz), 5.17 (s, 2H); Calc'd for C14H11FO3(M+H+)=247; Found 247.
[Compound]
Name
( 217a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 217b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
70.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.7 g
Type
reactant
Reaction Step Four
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
70.9 mL
Type
solvent
Reaction Step Six
Name
Yield
74.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde
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3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde
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3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde
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3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde
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Reactant of Route 6
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3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde

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